Product packaging for Butylmagnesium chloride(Cat. No.:CAS No. 693-04-9)

Butylmagnesium chloride

Cat. No.: B1217595
CAS No.: 693-04-9
M. Wt: 116.87 g/mol
InChI Key: QUXHCILOWRXCEO-UHFFFAOYSA-M
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Description

Significance of Organomagnesium Compounds in Modern Organic Chemistry

Organomagnesium compounds, and specifically Grignard reagents, have revolutionized the field of organic chemistry. numberanalytics.com Their utility as potent nucleophiles and strong bases allows for the construction of complex molecular architectures from simpler starting materials. chempoint.com

The discovery of organomagnesium halides is credited to French chemist François Auguste Victor Grignard in 1900. numberanalytics.comwikipedia.org While working under the guidance of Philippe Barbier, Grignard found that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. acs.orgbritannica.com This discovery was a significant breakthrough, providing a novel and efficient method for forming carbon-carbon bonds. wikipedia.orgnobelprize.org The profound impact of this work on synthetic chemistry was recognized swiftly, earning Victor Grignard the Nobel Prize in Chemistry in 1912, an award he shared with Paul Sabatier. wikipedia.orgbritannica.com His doctoral thesis in 1901 detailed the application of these organomagnesium compounds in synthesizing alcohols, acids, and hydrocarbons. wikipedia.org

Among the vast array of Grignard reagents, butylmagnesium chloride stands out for its balance of reactivity and steric properties. smolecule.com It serves as a powerful nucleophile, capable of attacking electrophilic centers such as the carbon atom in a carbonyl group, thereby creating a new carbon-carbon bond. smolecule.compressbooks.pub This reactivity is fundamental to its role in converting aldehydes and ketones into secondary and tertiary alcohols, respectively. pressbooks.pub

Furthermore, this compound functions as a strong base. chempoint.com This basicity allows it to deprotonate a variety of substrates, which is a crucial step in many synthetic sequences. The choice between its nucleophilic and basic character often depends on the specific reactants and reaction conditions. The butyl group provides a moderate level of steric hindrance, which can influence the regioselectivity and stereoselectivity of its reactions, making it a versatile tool for chemists. smolecule.com

Historical Context of Grignard Reagents and their Discovery

Scope and Objectives of this compound Research

Ongoing research into this compound focuses on both deepening the fundamental understanding of its behavior and expanding its practical applications in synthesis.

A key area of investigation is the complex solution behavior of Grignard reagents, governed by the Schlenk equilibrium. acs.orgtcichemicals.com This equilibrium describes the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R2Mg) and a magnesium dihalide (MgX2). acs.orgtcichemicals.com

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium, which is influenced by the solvent, temperature, and concentration, dictates the reactivity and nature of the Grignard reagent in solution. acs.orgresearchgate.net Studies using techniques like nuclear magnetic resonance (NMR) spectroscopy have been employed to probe the configurational stability and the various magnesium-containing species present in solution. harvard.edu The solvent plays a critical role by coordinating to the magnesium center, thereby stabilizing the reagent. byjus.comresearchgate.net Tetrahydrofuran (B95107) (THF) is often a more effective solvent than diethyl ether due to its superior ability to solvate the magnesium ion. smolecule.com

The synthetic utility of this compound is continually being expanded into new and sophisticated applications. These include its use in metal-catalyzed cross-coupling reactions to form carbon-carbon bonds between different organic fragments, a cornerstone of modern synthetic chemistry. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com For instance, it has been used in iron-catalyzed cross-coupling reactions with aryl chlorides and tosylates. acgpubs.org

Another significant application is in the synthesis of other organometallic reagents. This compound can react with n-butyllithium to generate a lithium tributylmagnesate complex, a reagent with modified reactivity. smolecule.comsigmaaldrich.comsigmaaldrich.com Furthermore, it is employed in polymerization reactions, acting as an initiator for the polymerization of monomers like vinyl chloride. oup.comresearchgate.net

Table 1: Selected Advanced Synthetic Applications of this compound

Application CategorySpecific ReactionSubstrate(s)Product TypeRef.
Cross-CouplingIron-catalyzed couplingAryl tosylatesAlkylated arenes acgpubs.org
TransmetalationReaction with n-butyllithiumn-BuLiLithium tributylmagnesate smolecule.comsigmaaldrich.com
PolymerizationInitiation of polymerizationVinyl chloridePoly(vinyl chloride) oup.com
Nucleophilic AdditionReaction with nitrilesBenzonitrile (B105546)Ketones (after hydrolysis) masterorganicchemistry.com
Synthesis of Organosilicon CompoundsReaction with tetrachlorosilane (B154696)Tetrachlorosilane, AlcoholsAlkoxytrichlorosilanes sigmaaldrich.comlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9ClMg B1217595 Butylmagnesium chloride CAS No. 693-04-9

Properties

IUPAC Name

magnesium;butane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXHCILOWRXCEO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074924
Record name Magnesium, butylchloro-
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Molecular Weight

116.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Magnesium, butylchloro-
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CAS No.

693-04-9
Record name Butylmagnesium chloride
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Record name Magnesium, butylchloro-
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Record name Magnesium, butylchloro-
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Record name Butylmagnesium chloride
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Synthetic Methodologies for Butylmagnesium Chloride

Conventional Preparative Routes

The most common and foundational method for preparing butylmagnesium chloride involves the direct reaction of a halogenated hydrocarbon, specifically 1-chlorobutane (B31608), with magnesium metal. orgsyn.org This process is a cornerstone of organometallic chemistry, providing a versatile reagent for numerous organic transformations.

Reaction of Halogenated Hydrocarbons with Magnesium Metalorgsyn.orgunl.edu

The synthesis of this compound is achieved by reacting 1-chlorobutane with magnesium metal in an appropriate solvent. orgsyn.org The general reaction scheme is as follows:

CH₃CH₂CH₂CH₂Cl + Mg → CH₃CH₂CH₂CH₂MgCl

This reaction is initiated by the transfer of an electron from the magnesium metal surface to the 1-chlorobutane molecule, leading to the formation of a butyl radical and a chloride anion. The butyl radical then reacts with the magnesium surface to form the carbon-magnesium bond, which subsequently combines with the chloride ion to yield this compound. lookchem.com The reactivity of the organic halide is a critical factor, with the general trend for the rate of reaction with magnesium being iodine > bromine > chlorine. thieme-connect.de

Influence of Magnesium Activationorgsyn.orgmasterorganicchemistry.com

The success of the Grignard reagent formation is often dependent on the activation of the magnesium metal surface. Magnesium turnings are typically covered with a passivating layer of magnesium oxide, which can hinder the reaction. researchgate.net Several methods have been developed to overcome this issue and activate the magnesium.

Mechanical Activation: Dry-stirring of magnesium turnings under an inert atmosphere can mechanically remove the oxide layer, exposing a fresh, reactive metal surface. masterorganicchemistry.comresearchgate.net Another physical method involves using an ultrasonic bath to activate the magnesium. researchgate.net

Chemical Activation: The addition of a small amount of an activator is a common practice. Iodine is a classic activator, where a crystal is added to the reaction mixture. researchgate.net 1,2-dibromoethane (B42909) is another effective activator; it reacts with magnesium to form ethene and magnesium bromide, cleaning the magnesium surface. researchgate.net Diisobutylaluminum hydride (DIBAH) has also been utilized to activate the magnesium surface, allowing the reaction to initiate at lower temperatures. researchgate.net

Activation MethodDescription
Mechanical Stirring Physically removes the oxide layer from magnesium turnings under an inert atmosphere. researchgate.net
Iodine A crystal of iodine is added to initiate the reaction. researchgate.net
1,2-Dibromoethane Reacts with magnesium to clean the surface by forming ethene and magnesium bromide. researchgate.net
DIBAH Activates the magnesium surface, enabling reaction initiation at or below 20 °C. researchgate.net
Solvent Effects on Formation and Stabilityorgsyn.orgunl.edumasterorganicchemistry.com

The choice of solvent is crucial for the formation and stability of this compound. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they can solvate the magnesium center, which stabilizes the Grignard reagent.

Ethereal Solvents: THF is often preferred due to its higher electron density, which enhances its ability to solvate the magnesium, leading to improved reagent stability. smolecule.com The use of ethers is essential for the synthesis of secondary and tertiary dialkylmagnesium reagents from alkyl halides and magnesium. acs.org

Hydrocarbon Solvents: this compound can also be prepared in non-solvating hydrocarbon media such as toluene (B28343), xylenes, and methylcyclohexane (B89554). orgsyn.orgresearchgate.net However, the reagent is virtually insoluble in methylcyclohexane and only sparingly soluble in aromatic solvents like toluene. orgsyn.org In these non-polar solvents, the reaction often requires higher temperatures. rsc.org The stability of this compound can be lower in hydrocarbons compared to ethers, with decomposition observed over time at elevated temperatures. rsc.org

Solvent-Free Methods: Some research has explored solvent-free synthesis routes to improve efficiency and reduce waste. smolecule.com

The composition of the Grignard reagent in solution is complex and is described by the Schlenk equilibrium, where an equilibrium exists between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). The position of this equilibrium is influenced by the solvent.

Optimization of Reaction Conditions for Yield and Purityorgsyn.org

To maximize the yield and purity of this compound, careful control of reaction parameters is necessary.

Temperature and Reaction Time Parametersorgsyn.org

Temperature plays a significant role in the synthesis of this compound. The reaction is typically initiated by heating the mixture to reflux. orgsyn.org For instance, in methylcyclohexane, the reaction commences when the mixture is heated to its reflux temperature of around 99-100°C. orgsyn.org The addition of 1-chlorobutane should be controlled to maintain this temperature. orgsyn.org After the addition is complete, the mixture is typically stirred and heated under reflux for an additional period, for example, 15 minutes, to ensure the reaction goes to completion. orgsyn.org

Lowering the reaction temperature can be advantageous in certain contexts. For example, using DIBAH as an activator allows for the initiation of Grignard reagent formation for alkyl bromides at temperatures even lower than 20°C in THF. researchgate.net

Use of Additives and Activatorsorgsyn.orgmasterorganicchemistry.com

As previously mentioned, activators like iodine are often used to initiate the reaction, although the reaction can sometimes start without them. orgsyn.orgresearchgate.net

Additives can also be employed to improve the yield. For example, the addition of aluminum isopropoxide to the suspension of magnesium in methylcyclohexane before the addition of 1-chlorobutane has been shown to increase the yield of n-butylmagnesium chloride from 73% to 81%. orgsyn.org

In some applications, lithium chloride (LiCl) is used as an additive. The presence of LiCl can break up the polymeric aggregates of the Grignard reagent, forming a more reactive complex. google.combeilstein-journals.org This "turbo Grignard" reagent, such as n-BuMgCl·LiCl, exhibits enhanced reactivity. beilstein-journals.org

Additive/ActivatorEffect on Synthesis
Iodine Initiates the Grignard reaction. orgsyn.org
Aluminum Isopropoxide Increases the yield of n-butylmagnesium chloride. orgsyn.org
Lithium Chloride (LiCl) Forms a more reactive "turbo Grignard" reagent by breaking down aggregates. google.combeilstein-journals.org

Advanced Synthetic Strategies

Advanced synthetic strategies for preparing this compound and its derivatives focus on creating specific isomers with tailored reactivity, generating halide-free reagents to influence reaction mechanisms, and adopting greener, more sustainable chemical processes. These methodologies enhance the utility of this compound in a wide array of chemical transformations.

The synthesis of specific isomers of this compound—n-butyl, sec-butyl, and tert-butyl—is fundamental to controlling the steric and electronic properties of the Grignard reagent. Each isomer is typically prepared by the reaction of the corresponding butyl chloride with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether. smolecule.com However, the specific conditions can be adapted to optimize yield and reactivity.

n-Butylmagnesium Chloride: The synthesis of n-butylmagnesium chloride (n-BuMgCl) can be achieved by reacting 1-chlorobutane with magnesium powder in a hydrocarbon solvent like methylcyclohexane. orgsyn.org The reaction is initiated by adding a small portion of the 1-chlorobutane solution to a vigorously stirred, refluxing suspension of magnesium in the solvent. orgsyn.org Once the reaction commences, indicated by a gray turbidity, the remaining halide is added steadily. orgsyn.org The yield can be improved by using a higher ratio of magnesium or by adding catalysts like aluminum isopropoxide. orgsyn.org This isomer is a versatile nucleophile used in the synthesis of complex organic compounds. chempoint.com It is also used to prepare other organometallic reagents, such as lithium tributylmagnesate (n-Bu₃MgLi), by reacting it with n-butyllithium (n-BuLi). smolecule.comchemicalbook.com

sec-Butylmagnesium Chloride: This isomer is prepared from sec-butyl chloride and magnesium metal. cymitquimica.comgoogle.com It is a valuable reagent for metal-catalyzed cross-coupling reactions with substrates such as non-activated aryl chlorides and for the synthesis of alkoxytrichlorosilanes. lookchem.comscientificlabs.co.uk Commercially, it is often available as a solution in THF or diethyl ether. lookchem.comscientificlabs.co.uk The synthesis can also be part of a complex involving lithium chloride, which enhances reactivity. cymitquimica.com

tert-Butylmagnesium Chloride: The preparation of tert-butylmagnesium chloride involves the slow addition of tert-butyl chloride to a suspension of magnesium turnings or powder in anhydrous ether. orgsyn.org The purity and form of the magnesium are critical for achieving good yields. orgsyn.org This Grignard reagent is a powerful carbon nucleophile widely used for carbon-carbon bond formation and is commercially available as a solution in THF. scientificlabs.co.ukchemicalbook.com It serves as a key reagent in the preparation of other compounds, such as tert-butylsulfinyl chloride. scientificlabs.co.uk

Interactive Table: Synthesis of this compound Isomers

IsomerPrecursor HalideTypical Solvent(s)Key Synthesis DetailsYield (%)Citations
n-Butylmagnesium chloride 1-ChlorobutaneMethylcyclohexane, Diethyl Ether, THFReaction is performed at reflux temperature in hydrocarbon solvents. orgsyn.org Yield can be enhanced with excess magnesium or catalysts like aluminum isopropoxide. orgsyn.org73-81 orgsyn.org
sec-Butylmagnesium chloride sec-Butyl chlorideTetrahydrofuran (THF), Diethyl EtherStandard Grignard reaction conditions. cymitquimica.com Often used as a complex with LiCl to boost reactivity. cymitquimica.comNot specified cymitquimica.comlookchem.com
tert-Butylmagnesium chloride tert-Butyl chlorideAnhydrous EtherThe form of magnesium (powder vs. turnings) significantly impacts yield. orgsyn.org Slow addition of the halide is crucial. orgsyn.org61-70 orgsyn.org

While Grignard reagents are typically represented as RMgX, they exist in solution in a complex equilibrium, known as the Schlenk equilibrium, with the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). wikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂

For certain applications, halide-free diorganomagnesium compounds are preferred. These can be synthesized from this compound precursors.

One common method to isolate the halide-free species is to drive the Schlenk equilibrium to the right. This can be accomplished by adding dioxane to an ethereal solution of the Grignard reagent. wikipedia.org The dioxane forms an insoluble coordination polymer with the magnesium halide, MgX₂(dioxane)₂, which precipitates from the solution, leaving the soluble diorganomagnesium compound (R₂Mg). wikipedia.org

Another method involves the reaction of a Grignard reagent with an organolithium compound. For instance, reacting n-butylmagnesium chloride with n-butyllithium can produce soluble n-butylmagnesium species while precipitating lithium chloride, which can then be removed by filtration. prepchem.com Similarly, halide-free di-sec-butylmagnesium can be prepared by reacting a magnesium halide with an alkyllithium reagent, causing lithium chloride to precipitate. acs.org These halide-free reagents, such as di-n-butylmagnesium and di-tert-butylmagnesium, are used as precursors for materials like magnesium hydride (MgH₂), a promising material for hydrogen storage. researchgate.net The thermal decomposition of di-tert-butylmagnesium to MgH₂/Mg occurs at a significantly lower temperature (167 °C) than that of di-n-butylmagnesium. researchgate.net

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of Grignard reagent synthesis, this often involves considering solvent choice and energy efficiency.

One approach is the exploration of alternative solvent systems. While ethers like THF and diethyl ether are effective solvents for stabilizing Grignard reagents, they pose safety and environmental concerns. smolecule.com Research has demonstrated the successful synthesis of n-butylmagnesium chloride in hydrocarbon solvents such as methylcyclohexane. orgsyn.org This avoids the use of ethers, although it may result in a product that is insoluble in the reaction medium. orgsyn.org

Solvent-free synthesis routes represent another green alternative, enhancing reaction efficiency and minimizing waste. smolecule.com Furthermore, designing processes for energy efficiency is a core principle of green chemistry. researchgate.net Some synthetic protocols require high temperatures for extended periods, which is energetically inefficient. researchgate.net The development of methodologies that proceed under milder conditions is therefore a key goal. For instance, the use of highly reactive "Turbo-Grignard" reagents, which are complexes of Grignard reagents with lithium chloride (RMgCl·LiCl), allows for facile preparations at low temperatures and can reduce side reactions. chem-station.comacs.orgnih.gov This increased reactivity can lead to more energy-efficient processes. acs.orgkanto.co.jp

Reaction Mechanisms and Reactivity of Butylmagnesium Chloride

Fundamental Mechanistic Pathways of Grignard Reactions

Two primary mechanisms are generally considered for the reactions of Grignard reagents like butylmagnesium chloride: a polar, two-electron transfer mechanism and a radical, single-electron transfer (SET) mechanism. diva-portal.orgacs.orgchem-station.com The preferred pathway is influenced by factors such as the structure of the Grignard reagent, the nature of the substrate, and the solvent used. acs.orgrsc.org

The most commonly depicted pathway for Grignard reactions is the polar mechanism, which involves a two-electron transfer process. acs.orgnih.gov In this mechanism, the highly polar magnesium-carbon bond of this compound allows the butyl group to act as a potent nucleophile. mt.comsmolecule.com This nucleophilic butyl anion attacks an electrophilic center, most notably the carbon atom of a carbonyl group in aldehydes or ketones. mt.comorganicchemistrytutor.com

The reaction is generally understood to proceed through a concerted, six-membered cyclic transition state, where the magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, acting as a Lewis acid. chem-station.com This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the butyl group. chem-station.com The process involves the heterolytic cleavage of the Mg-C bond and the formation of a new carbon-carbon bond in a single, concerted step. acs.org This pathway leads directly to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding alcohol. organicchemistrytutor.comleah4sci.com Additions of most Grignard reagents to simple aldehydes and alkyl ketones are believed to proceed via this two-electron pathway. nih.gov

An alternative pathway for Grignard reactions involves a single electron transfer (SET) from the Grignard reagent to the substrate. acs.orgyoutube.com This mechanism is particularly relevant for sterically hindered reagents like tert-butylmagnesium chloride or with substrates that are easily reduced, such as aromatic ketones. chem-station.comgatech.eduacs.org The reaction is initiated by the transfer of a single electron from the this compound to the ketone, generating a butyl radical and a magnesium ketyl radical anion. acs.orgresearchgate.net These radical intermediates can then recombine to form the final product or participate in other radical reactions, sometimes leading to byproducts like pinacols. acs.orgacs.org The likelihood of a radical mechanism increases when substrates possess a low reduction potential. diva-portal.org

The electronic properties of the substrate play a critical role in determining whether the reaction follows a polar or a radical pathway. acs.orgrsc.org Substrates with low reduction potentials, such as aromatic and conjugated ketones like benzophenone (B1666685) and fluorenone, are more likely to accept an electron and favor the SET mechanism. acs.orgchem-station.com The low-lying π* orbital of the conjugated carbonyl system can stabilize the resulting radical anion intermediate, making the electron transfer process more favorable. researchgate.netrsc.org

Conversely, reactions with aliphatic aldehydes and ketones, which have higher reduction potentials, tend to proceed via the polar nucleophilic addition pathway. acs.orgnih.gov For instance, studies have shown that while chiral secondary Grignard reagents react with benzophenone primarily through a radical mechanism, their reaction with benzaldehyde (B42025) is essentially a nucleophilic addition. acs.org Similarly, the reaction of tert-butylmagnesium chloride with phenyl ketones is dominated by the SET pathway, whereas with most alkyl ketones, no evidence of SET is observed. nih.gov With highly electron-deficient substrates like pentafluorophenyl ketone, the SET mechanism can be observed even with primary alkylmagnesium reagents. nih.gov This demonstrates a clear correlation between the substrate's electron-accepting ability and the prevalence of the radical mechanism. rsc.orgorgsyn.org

Substrate TypeTypical ReagentDominant MechanismKey Factor
Aliphatic Aldehyden-Butylmagnesium chloridePolar (Two-Electron Transfer)High reduction potential of substrate. acs.org
Aliphatic Ketonen-Butylmagnesium chloridePolar (Two-Electron Transfer)High reduction potential of substrate. nih.gov
Aromatic Ketone (e.g., Benzophenone)tert-Butylmagnesium chlorideRadical (SET)Low reduction potential of substrate, stabilization of ketyl radical. diva-portal.orgchem-station.com
Pentafluorophenyl Ketonen-Butylmagnesium chlorideRadical (SET)Very low reduction potential due to electron-withdrawing groups. nih.gov

The transient nature of the radical species formed during SET reactions makes their detection challenging. rsc.org The primary technique used to identify and study these intermediates is Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR). acs.orgresearchgate.netslideshare.net ESR is highly sensitive to species with unpaired electrons, such as the ketyl radical anions formed in the reaction of this compound with certain ketones. acs.org

ESR studies have successfully identified the presence of ketyl radicals in mixtures of Grignard reagents and benzophenone, providing direct evidence for the SET mechanism. acs.orgresearchgate.net Another method involves the use of "radical clocks," which are molecules designed to undergo a rapid, predictable rearrangement if a radical intermediate is formed. nih.govorgsyn.org The detection of rearranged products provides indirect but compelling evidence for a radical pathway. nih.gov Additionally, spin trapping techniques can be employed, where a "spin trap" molecule reacts with the transient radical to form a more stable radical that can be more easily detected by ESR. slideshare.net

Radical Mechanism (Single Electron Transfer, SET)

Influence of Substrate Electronic Nature

Factors Influencing Reactivity and Selectivity

The solvent is not merely an inert medium for Grignard reactions but plays a crucial, dynamic role in the reactivity and stability of this compound. smolecule.comacs.org Ethereal solvents, such as tetrahydrofuran (B95107) (THF) and diethyl ether, are essential for the formation and stabilization of the Grignard reagent. leah4sci.com The oxygen atoms of the ether molecules coordinate to the electron-deficient magnesium center, forming a soluble complex. wikipedia.orgacs.org This solvation is critical for preventing the aggregation and precipitation of the organomagnesium species. smolecule.com

The composition of the Grignard reagent in solution is governed by the complex Schlenk equilibrium:

2 RMgX ⇌ MgX₂ + MgR₂ wikipedia.org

The choice of ether can also impact reactivity. THF is generally a better solvating agent than diethyl ether due to the higher electron density on its oxygen atom, leading to more stable Grignard solutions and enabling reactions with more challenging substrates. smolecule.com In some cases, replacing ether with toluene (B28343) can significantly accelerate reactions with certain substrates like alkoxysilanes. researchgate.netresearchgate.net The ratio of addition to reduction products in reactions of this compound with hindered ketones can also be influenced by the solvent system. researchgate.net

PropertyTetrahydrofuran (THF)Diethyl Ether
Coordinating AbilityStronger Lewis base, higher electron density on oxygen. smolecule.comWeaker Lewis base compared to THF.
Boiling Point66 °C34.6 °C
Effect on Schlenk EquilibriumFavors the formation of monomeric RMgCl species. acs.orgwikipedia.orgEquilibrium may favor dimeric or aggregated species more than in THF. wikipedia.org
Reagent Stability/SolubilityGenerally enhances stability and solubility. smolecule.comSufficient for most standard Grignard reactions.

Solvent Coordination and Solvation Effects

Role of Ethers (Diethyl Ether, THF)

Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are fundamental to the stability and reactivity of this compound. The magnesium center in the Grignard reagent is a Lewis acid and coordinates with the oxygen atoms of the ether molecules. wikipedia.org This solvation is not merely a passive dissolution but an active part of the reagent's structure, typically described as RMgXL₂ (where L is an ether molecule). wikipedia.org This coordination stabilizes the organomagnesium compound, preventing its decomposition and precipitation. tcichemicals.com

The choice between diethyl ether and THF significantly influences the reaction kinetics and the nature of the Grignard species in solution.

Tetrahydrofuran (THF) : THF is a stronger Lewis base than diethyl ether and solvates the magnesium center more effectively. smolecule.com This enhanced solvation can lead to faster reaction rates compared to those in diethyl ether. researchgate.netacs.org For instance, reactions of phenylmagnesium chloride with chlorosilanes are much faster in THF than in diethyl ether. researchgate.net The higher boiling point of THF (66°C) compared to diethyl ether (34.6°C) also allows for reactions to be conducted at higher temperatures, which can accelerate slower reactions. smolecule.com

Diethyl Ether (Et₂O) : While a less powerful solvating agent than THF, diethyl ether is a common and effective solvent for Grignar_d reactions. smolecule.com In diethyl ether, alkylmagnesium chlorides, including this compound, tend to exist as stable dimeric structures. wikipedia.orgsci-hub.ru The reactivity in diethyl ether can be modulated by the addition of other solvents.

The reaction mechanism, particularly with substrates like alkoxysilanes, involves the replacement of a coordinating ether molecule by the substrate at the magnesium center. This is followed by a rearrangement of the resulting complex through a four-center transition state to form the products. researchgate.netacs.orgnih.gov This initial solvent-replacement step underscores the active role of the ether in the reaction pathway.

Impact of Non-Solvating Media

When ethereal solvents are replaced by non-solvating media, such as hydrocarbons like toluene, the reactivity of this compound can be dramatically altered. The use of partially solvated Grignard reagents, prepared in hydrocarbon media with substoichiometric amounts of an ether, has been a subject of significant research.

Kinetic studies have shown that replacing diethyl ether with toluene significantly accelerates the reaction of this compound with alkoxysilanes. researchgate.netacs.orgnih.gov This increased reactivity is attributed to the fact that in a non-polar solvent, the Grignard reagent is less strongly solvated, making the magnesium center more accessible to the incoming substrate. researchgate.net For the reaction to proceed, the substrate must displace a donor molecule from the magnesium center; in a hydrocarbon solvent with minimal ether, this displacement is energetically more favorable. researchgate.netresearchgate.netacs.orgnih.gov

However, this rate enhancement is not universal. For reactions with chlorosilanes, the replacement of ether with toluene has been found to have no effect on the reaction rate. researchgate.netacs.orgnih.gov This suggests a different mechanism that does not involve the replacement of a solvent molecule in the rate-determining step. researchgate.netacs.orgnih.gov The synthesis of this compound can be performed directly in non-solvating media like methylcyclohexane (B89554), though this often requires higher temperatures (around 100°C) and may have different side reaction profiles compared to syntheses in ethers.

Schlenk Equilibrium and its Implications on Reactivity

Grignard reagents in solution are not simple monomeric species of the formula RMgX. They exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the alkylmagnesium halide (RMgX), the dialkylmagnesium (R₂Mg), and magnesium halide (MgX₂). wikipedia.orgtcichemicals.com

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by several factors, including the nature of the alkyl group, the halide, the solvent, and the concentration. wikipedia.org

Solvent Effects : The solvent plays a critical role in determining the position of the equilibrium. In strongly coordinating solvents like THF, all three species (RMgX, R₂Mg, and MgX₂) can be present in significant concentrations. sci-hub.ru The increased coordination number of magnesium in THF is thought to be a dominant factor. sci-hub.ru In diethyl ether, the equilibrium for alkylmagnesium chlorides lies more towards the dimeric RMgX species. wikipedia.orgsci-hub.ru The addition of a strong chelating agent like dioxane can drive the equilibrium completely to the right by precipitating the insoluble MgCl₂(dioxane) complex, providing a method to prepare pure dialkylmagnesium compounds. wikipedia.orgresearchgate.net

Implications on Reactivity : The different species present in the Schlenk equilibrium can have different reactivities. Both R₂Mg and RMgX can act as reactive species, sometimes competitively. acs.org The reactivity of the solution is therefore a composite of the reactivities of the individual components. For instance, in reactions with chlorosilanes in THF, it has been proposed that both R₂Mg and RMgX react competitively, with additional pathways involving electrophilic catalysis by the magnesium halide (MgCl₂). researchgate.netacs.org The complex composition of Grignard solutions means that kinetic studies and reaction mechanisms must account for the presence and interconversion of these different species. researchgate.netacs.org Computational studies on methylmagnesium chloride in THF have shown that the transformation occurs through the formation of dinuclear species bridged by chlorine atoms, highlighting the dynamic role of the solvent in driving the ligand exchange. researchgate.netacs.org

Influence of Metal Impurities on Reaction Pathways

The presence of even trace amounts of metal impurities, particularly transition metals, can significantly influence the course of Grignard reactions, including those with this compound. sioc-journal.cnlibretexts.org Commercial-grade magnesium used for preparing Grignard reagents often contains parts-per-million levels of transition metals like iron and manganese. gatech.eduscispace.com

These impurities can catalyze alternative reaction pathways, such as single-electron transfer (SET) mechanisms or radical coupling reactions. sioc-journal.cnlibretexts.org For example, the reaction between a Grignard reagent and an unreacted alkyl halide to form a coupling product (R-R) can be catalyzed by transition metals. libretexts.org

The purity of the magnesium can affect product yields. In the conjugate addition of butylmagnesium bromide to an α,β-unsaturated ester, the yield of the desired product was found to decrease as the content of iron and manganese in the magnesium increased. scispace.com Deliberate addition of iron(III) chloride or manganese(II) chloride to a Grignard reagent prepared from high-purity magnesium confirmed that these metals were detrimental to the yield of the conjugate addition product. scispace.com

Conversely, some reactions benefit from the presence of metal catalysts. The addition of Lewis acids like FeCl₃ can improve the reaction of Grignard reagents with acyl halides to yield ketones. libretexts.org Furthermore, the cross-coupling of Grignard reagents with organic halides is often intentionally catalyzed by complexes of copper, nickel, or palladium. For example, tert-butyl substituted silanes can be successfully synthesized via the CuCN-promoted coupling of a tert-butyl Grignard reagent with chlorosilanes. acs.org The reaction of tert-butylmagnesium chloride with zinc chloride can lead to the formation of unique magnesium-zincate hybrid structures, which themselves can act as reactive species in further transformations. nih.gov This highlights that the interaction with other metals can fundamentally alter the nature and reactivity of the organomagnesium species. nih.gov

Reaction Kinetics and Thermodynamics

The quantitative study of reaction rates and thermodynamic parameters provides deep insight into the mechanisms of reactions involving this compound.

Determination of Rate and Equilibrium Constants

Kinetic investigations, often under pseudo-first-order conditions with a large excess of the Grignard reagent, have been instrumental in elucidating the reaction mechanisms of this compound. researchgate.netresearchgate.netkirj.eetandfonline.com

In the reaction of this compound with alkoxysilanes in ether-toluene mixtures, the mechanism involves a pre-equilibrium where the silane (B1218182) substrate (S) displaces a solvating ether molecule (E) from the dimeric Grignard reagent ((GE)₂), followed by the rate-determining step. tandfonline.com

(GE)₂ + S ⇌ G₂ES + E (Equilibrium constant, K) G₂ES → Products (Rate constant, k)

By measuring the observed pseudo-first-order rate constant (k_obs) at different concentrations of the Grignard reagent ([G]), the equilibrium constant (K) and the intrinsic rate constant (k) can be determined by plotting 1/k_obs versus 1/[G]. kirj.eetandfonline.com

Below is a table summarizing kinetic data for the reaction of monosolvated n-butylmagnesium chloride with tetraethoxysilane in toluene at 20°C.

Solvating Ether (B)Equilibrium Constant K (L/mol)Rate Constant k (s⁻¹)
Diethyl ether1.1 ± 0.20.44 ± 0.04
Dibutyl ether0.7 ± 0.10.36 ± 0.02
Tetrahydrofuran (THF)1.7 ± 0.20.28 ± 0.02
Data sourced from kinetic studies on Grignard reactions with alkoxysilanes. kirj.ee

These studies reveal that the equilibrium constants for the replacement of ethers by tetraethoxysilane are relatively small, indicating that the Lewis basicity of the silane is comparable to that of the ethers towards n-butylmagnesium chloride. kirj.ee The rate constants vary less significantly with the nature of the ether, which is attributed to the remote position of the donor molecule in the four-center transition state. kirj.ee

Activation Enthalpies and Entropies in Grignard Reactions

The thermodynamic activation parameters, activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide further mechanistic details. For many reactions of this compound, particularly with silanes, large negative activation entropies are observed. researchgate.netacs.orgnih.gov

Table of Activation Parameters for Reactions of Alkylmagnesium Chlorides with Ethoxysilanes in Dibutyl Ether

Grignard Reagent Silane ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)
n-Butylmagnesium chloride n-Propyltriethoxysilane 6.4 -41
n-Butylmagnesium chloride Isopropyltriethoxysilane 7.6 -39
Isopropylmagnesium chloride n-Propyltriethoxysilane 5.8 -42
Isopropylmagnesium chloride Isopropyltriethoxysilane 7.1 -40

Data adapted from thermodynamic studies of Grignard reactions. researchgate.net

The large negative values for ΔS‡ are consistent with the formation of a highly ordered, cyclic transition state, such as the four-center mechanism proposed for these reactions. researchgate.netresearchgate.netacs.orgnih.gov The entropy values have also been interpreted to indicate that two Grignard molecules are involved in the transition state of the reaction with ethoxysilanes. researchgate.netresearchgate.net

The activation enthalpies (ΔH‡) are generally small, which, combined with the significant exothermicity of these reactions, points towards early transition states. researchgate.netacs.orgnih.gov This means the transition state structurally resembles the reactants more than the products. Correlation analysis of activation enthalpies has suggested that for some reactions, the inductive effect of substituents plays a more significant role in controlling the reaction rate than steric requirements in the transition state. researchgate.net

Applications of Butylmagnesium Chloride in Organic Synthesis

Carbon-Carbon Bond Formation

The paramount application of butylmagnesium chloride is in the creation of carbon-carbon (C-C) bonds. cymitquimica.comsigmaaldrich.comscientificlabs.ie As a Grignard reagent, it functions as a potent carbanion synthon, where the butyl group acts as a nucleophile. smolecule.compressbooks.pub This nucleophilic nature enables it to react with a wide array of electrophilic carbon atoms, including those in carbonyl groups and organic halides, to forge new C-C single bonds. cymitquimica.comacgpubs.org

One of the most fundamental and widely used reactions involving this compound is its nucleophilic addition to the electrophilic carbon of a carbonyl group (C=O). smolecule.compressbooks.pubcolby.edu The carbon atom in the C-Mg bond of the Grignard reagent carries a partial negative charge and acts as the nucleophile, attacking the partially positive carbonyl carbon. pressbooks.pub This attack breaks the carbon-oxygen π bond, leading to the formation of a tetrahedral alkoxide intermediate. colby.edulibretexts.org A subsequent acidic workup protonates the alkoxide to yield the final alcohol product. pressbooks.pubcolby.edu This general mechanism is applicable to a variety of carbonyl-containing compounds. smolecule.com

The class of alcohol produced (primary, secondary, or tertiary) is determined by the nature of the carbonyl compound used in the reaction. colby.eduorganicchemistrytutor.com

Primary Alcohols: Reaction with formaldehyde (B43269) (the simplest aldehyde) yields a primary alcohol. For instance, the reaction of this compound with formaldehyde, followed by protonation, produces 1-pentanol. organicchemistrytutor.com

Secondary Alcohols: Aldehydes other than formaldehyde react with this compound to form secondary alcohols. colby.eduorganicchemistrytutor.com

Tertiary Alcohols: Ketones, which have two carbon groups attached to the carbonyl carbon, react with this compound to produce tertiary alcohols. pressbooks.pubcolby.edu

Carbonyl SubstrateReagentProduct TypeExample Product
FormaldehydeThis compoundPrimary Alcohol1-Pentanol organicchemistrytutor.com
Other AldehydesThis compoundSecondary AlcoholVaries with aldehyde
KetonesThis compoundTertiary AlcoholVaries with ketone

This table summarizes the types of alcohols formed from the reaction of this compound with different classes of carbonyl compounds.

The addition of this compound to aldehydes and ketones is a classic Grignard reaction for C-C bond formation and alcohol synthesis. smolecule.compressbooks.pubcolby.edu The nucleophilic butyl group attacks the electrophilic carbonyl carbon, and subsequent acidic workup yields the corresponding alcohol. pressbooks.publibretexts.org For example, reacting this compound with an aldehyde like propanal would yield a secondary alcohol, 4-heptanol. Similarly, reacting it with a ketone such as acetone (B3395972) would result in a tertiary alcohol, 2-methyl-2-hexanol.

Research has shown that the reaction of tert-butylmagnesium chloride with various alkyl aryl ketones can lead to both addition (forming a tertiary alcohol) and reduction (forming a secondary alcohol and isobutylene). acs.orgacs.org The ratio of these products can be influenced by factors such as steric hindrance around the carbonyl group. acs.orgnih.gov In some cases, particularly with sterically hindered ketones, reduction can become a significant competing pathway. nih.gov

SubstrateProduct(s)Research Finding
Diisopropyl ketoneAddition & Reduction productsThe ratio of addition to reduction products is influenced by the solvent. researchgate.net
Alkyl Aryl KetonesTertiary Alcohol (Addition) & Secondary Alcohol (Reduction)The reaction of tert-butylmagnesium chloride can yield both addition and reduction products. acs.org
Phenyl KetonesVariesWith tert-butylmagnesium chloride, a single-electron transfer (SET) pathway can be dominant. nih.gov

This table presents findings from research on the reaction of this compound with specific aldehydes and ketones.

When this compound reacts with esters, the reaction typically proceeds with the addition of two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses, expelling the alkoxy group to form a ketone. This ketone intermediate is more reactive than the starting ester and immediately reacts with a second equivalent of this compound. organicchemistrytutor.com The final product, after acidic workup, is a tertiary alcohol where two of the alkyl groups attached to the alcohol carbon are butyl groups. organicchemistrytutor.com

The reaction with amides is more complex. This compound can act as a mediator in the direct amidation of esters, where an amine and an ester react in the presence of tert-butylmagnesium chloride to generate an amide intermediate. researchgate.netresearchgate.net In other applications, a series of diazoamido keto esters were prepared by reacting an N-substituted piperidone with n-butylmagnesium chloride, followed by the addition of ethyl 2-diazomalonyl chloride. nih.gov

SubstrateReagentTypical ProductKey Feature
Ester2 equivalents of this compoundTertiary AlcoholTwo butyl groups are added to the carbonyl carbon. organicchemistrytutor.com
Ester + Aminetert-Butylmagnesium chloride (mediator)AmideFacilitates direct amidation of the ester. researchgate.netresearchgate.net
N-substituted piperidonen-Butylmagnesium chlorideDiazoamido keto ester intermediateUsed in the synthesis of precursors for carbonyl ylides. nih.gov

This table outlines the outcomes of reacting this compound with esters and amides.

This compound can participate in conjugate addition (or 1,4-addition) reactions with α,β-unsaturated carbonyl compounds. researchgate.netmdpi.com While direct addition to the carbonyl carbon (1,2-addition) can occur, the presence of a copper salt catalyst, such as copper(I) cyanide (CuCN) or cuprous chloride (CuCl), preferentially directs the butyl nucleophile to attack the β-carbon of the enone system. researchgate.netmdpi.comorgsyn.org This Michael-type addition results in the formation of a new C-C bond at the β-position and generates an enolate intermediate, which is then protonated during workup to give the saturated ketone.

Studies on the conjugate addition of n-butylmagnesium chloride to thiochromones have shown that the reaction is effectively catalyzed by copper salts, with CuCN·2LiCl being a particularly effective catalyst system. researchgate.netmdpi.com The addition of trimethylsilyl (B98337) chloride (TMSCl) as an additive can further improve the yields of the 1,4-adducts. mdpi.com This method provides a unified approach to synthesizing various 2-substituted-thiochroman-4-ones. researchgate.net

Copper Salt CatalystAdditiveYield of 1,4-Adduct (%)
CuClNone15
CuBr·S(CH₃)₂None20
CuINone35
CuCNNone42
CuCN·2LiClNone75
CuCN·2LiClTMSCl (2.0 equiv.)86

This data table, adapted from research on the conjugate addition to thiochromone, shows the optimization of reaction conditions. researchgate.net

This compound is a key nucleophilic partner in metal-catalyzed cross-coupling reactions, which are powerful methods for forming C-C bonds between two different carbon fragments. acgpubs.orgsigmaaldrich.com In these reactions, typically catalyzed by palladium, nickel, or iron complexes, the butyl group from the Grignard reagent displaces a halide or other leaving group on an sp²- or sp³-hybridized carbon. acgpubs.orgscientificlabs.co.uknih.gov

The Kumada coupling, one of the earliest examples of such reactions, involves the reaction of a Grignard reagent with an organic halide catalyzed by nickel or palladium. acgpubs.org More recently, iron-catalyzed cross-coupling reactions have gained prominence as a more economical and environmentally friendly alternative. acgpubs.org For instance, sec-butylmagnesium chloride has been used in metal-catalyzed cross-coupling reactions with non-activated aryl chlorides. sigmaaldrich.comscientificlabs.co.uk Similarly, tert-butylmagnesium chloride has been coupled with 2,4-dichloroquinazoline (B46505) in the presence of a copper(I) iodide catalyst to selectively form the 4-substituted product in high yield. nih.gov These reactions tolerate a variety of functional groups and provide efficient routes to substituted aromatic and alkyl chains. acgpubs.org

Coupling PartnerCatalystProduct TypeResearch Highlight
Non-activated aryl chloridesMetal catalystSubstituted arenessec-Butylmagnesium chloride is an effective nucleophile. sigmaaldrich.comscientificlabs.co.uk
Aryl sulfamates and tosylatesFeF₃·3H₂O with NHC ligandAlkylated arenesEffective coupling of primary and secondary alkylmagnesium chlorides. acgpubs.org
2,4-DichloroquinazolineCopper(I) iodide4-tert-Butyl-2-chloroquinazolineSelective C-4 substitution achieved in high yield. nih.gov
1-Naphthyl tosylateIron catalyst1-ButylnaphthaleneDemonstrates tolerance of sensitive functional groups. acgpubs.org

This table provides examples of cross-coupling reactions involving this compound.

Cross-Coupling Reactions

Role of Transition Metal Catalysts (e.g., Copper, Palladium)

The efficacy of cross-coupling reactions involving this compound is critically dependent on the use of transition metal catalysts. eie.gr While various metals can be employed, copper and iron complexes are particularly prominent in mediating these transformations. acgpubs.orgtandfonline.com

Copper catalysts , such as copper(I) iodide (CuI) and copper(I) cyanide (CuCN), are frequently used. tandfonline.comacs.org Copper-catalyzed reactions are effective for coupling with primary alkyl halides and can be selective. ottokemi.com For example, in the reaction with 2,4-dichloroquinazoline, a CuI catalyst selectively promotes coupling at the more reactive C-4 position. nih.gov The catalytic activity of Cu(I) systems can be influenced by the specific halide substrate used; for instance, reactions with 2-bromoethanol (B42945) proceed more readily at lower temperatures than with 2-chloroethanol, consistent with the higher reactivity of bromides in Grignard couplings. tandfonline.com

Iron catalysts , such as iron(III) acetylacetonate (B107027) (Fe(acac)₃) or iron(III) fluoride (B91410) (FeF₃·3H₂O), offer an effective and economical alternative. acgpubs.org The proposed catalytic cycle for iron-catalyzed coupling begins with the reduction of the iron salt by the Grignard reagent to form a low-valent iron cluster. acgpubs.orgacs.org This active species then undergoes oxidative addition with the organic halide, followed by a transmetalation-like step with another molecule of the Grignard reagent. The cycle concludes with reductive elimination, which forms the final cross-coupled product and regenerates the catalytically active iron species. acgpubs.org

Palladium catalysts , like dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf)), are also highly effective for cross-coupling reactions with Grignard reagents, although their specific application with this compound is part of a broader class of such reactions. acs.orgresearchgate.net

Reaction with Nitriles and Other Functional Groups

This compound reacts with a variety of functional groups beyond halides. Its addition to nitriles is a classical transformation for the synthesis of ketones. masterorganicchemistry.com The nucleophilic butyl group attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields a ketone. masterorganicchemistry.com

This reactivity has been explored in the context of catalyzed reactions as well. Grignard reagents, including n-butylmagnesium chloride, can act as catalysts for the hydroboration of nitriles. mdpi.com In these reactions, n-butylmagnesium chloride demonstrated high efficacy, achieving a 94% conversion rate. mdpi.com

Table 2: Efficacy of Various Grignard Reagents in the Catalyzed Hydroboration of Benzonitrile (B105546) This table shows the conversion percentage for the hydroboration of benzonitrile using different alkyl magnesium halides as catalysts.

CatalystConversion (%)
Methylmagnesium chloride (MeMgCl)99
n-Butylmagnesium chloride (n-BuMgCl)94
Isopropylmagnesium chloride (i-PrMgCl)100
tert-Butylmagnesium chloride (t-BuMgCl)100
Phenylmagnesium chloride (PhMgCl)92
Data sourced from MDPI. mdpi.com

Beyond nitriles, this compound can react with other carbonyl-containing functional groups. A notable example is its 1,6-conjugate addition to anthraquinone, which deviates from the more common 1,2- or 1,4-addition pathways. rsc.org

Reduction Reactions

In addition to its role as a nucleophile, this compound can function as a reducing agent in specific applications, most notably in materials science.

Reduction of Graphene Oxide

This compound has been identified as an effective reagent for the chemical reduction of graphene oxide (GO). researchgate.netippi.ac.ir This process is crucial for producing reduced graphene oxide (rGO), a material with properties closer to pristine graphene. The reaction involves treating a suspension of GO with this compound, often in a solvent like tetrahydrofuran (B95107) (THF). ippi.ac.ir

Characterization studies confirm the efficacy of the reduction. Fourier-transform infrared spectroscopy (FTIR) analysis shows that after treatment with BuMgCl, characteristic peaks for carbonyl (C=O) and hydroxyl (O-H) groups in GO disappear, while a peak corresponding to C–O stretching appears, indicating a chemical reaction between the GO and the Grignard reagent. ippi.ac.ir This reduction leads to a significant improvement in the material's properties. The carbon-to-oxygen (C/O) molar ratio of the rGO increases with higher concentrations of n-BuMgCl, and the electrical conductivity is enhanced. researchgate.net For example, the electrical conductivity of rGO produced by this method has been measured at 3.6×10² S/m. researchgate.net

Table 3: Impact of this compound Reduction on Graphene Oxide Properties

PropertyGraphene Oxide (GO)Reduced Graphene Oxide (rGO)
C/O Molar RatioLowerIncreased with BuMgCl concentration
Electrical ConductivityLow3.6 x 10² S/m
Thermal StabilityLowerSignificantly improved
Data sourced from ResearchGate. researchgate.net

Hydrogen Storage Applications

This compound serves as a key precursor in the synthesis of advanced hydrogen storage materials. researchgate.netosti.gov Specifically, it is used to prepare organomagnesium compounds like dibutylmagnesium, which can then be decomposed under a hydrogen atmosphere (hydrogenolysis) to produce nanocrystalline magnesium hydride (MgH₂). osti.govrsc.org

This synthetic route is advantageous because the resulting MgH₂ nanoparticles exhibit remarkable hydrogen storage properties. researchgate.netrsc.org Materials synthesized via the hydrogenolysis of di-n-butylmagnesium (derived from this compound) have shown an impressive hydrogen storage capacity of 6.8 mass% and significantly improved hydrogen absorption and desorption kinetics compared to conventionally prepared magnesium materials. researchgate.netrsc.org This enhancement is attributed to the unique nanocrystalline architecture of the MgH₂ formed through this method. rsc.org

Use as a Base in Organic Reactions

Beyond its nucleophilicity, this compound can function as a strong base. chempoint.com This basicity can influence reaction outcomes or be the primary desired reactivity. In certain reactions, this compound's role as a base can lead to competing side reactions. For example, during the addition reaction to anthraquinone, side products can form as a result of the Grignard reagent acting as a base. rsc.org This dual reactivity as both a potent nucleophile and a strong base makes this compound a versatile, albeit complex, reagent in the design of organic synthetic routes. chempoint.com

Deprotonation of α-Nitriles

The electron-withdrawing nature of the nitrile group acidifies the α-proton, allowing for deprotonation by a suitable base to form a stabilized α-cyano carbanion. This nucleophile is a valuable intermediate for forming new carbon-carbon bonds. While strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are common, Grignard reagents can also serve this purpose.

In some contexts, Grignard reagents like this compound are used in reactions involving nitriles. For instance, in the zinc chloride-catalyzed addition of Grignard reagents to aromatic nitriles, the initial interaction involves the organomagnesium compound with the nitrile. researchgate.net Although the primary outcome is the addition to the nitrile bond, this demonstrates the reactivity of the Grignard reagent towards the nitrile functionality.

A related study highlights the use of methylmagnesium chloride (MeMgCl) as an efficient, non-nucleophilic base for the deprotonation of sp³ centers adjacent to nitriles. researchgate.netresearchgate.net In conjunction with a catalytic amount of an amine mediator, MeMgCl effectively deprotonates a variety of nitriles, enabling subsequent alkylation to form tertiary and quaternary centers. researchgate.netresearchgate.net This method presents a greener and more industrially viable alternative to traditional bases like LDA. researchgate.net While this specific research used MeMgCl, the principle extends to other alkylmagnesium halides like this compound, which can also function as a base, particularly when its nucleophilic addition is sterically hindered or otherwise disfavored. The α-deprotonation of alkylnitriles is a key step in generating active α-cyano carbanion nucleophiles for various synthetic transformations. beilstein-journals.orgnih.gov

Silyl (B83357) Enol Ether Preparation

Silyl enol ethers are crucial intermediates in organic synthesis, serving as enolate surrogates in numerous carbon-carbon bond-forming reactions. wikipedia.org Their preparation typically involves the deprotonation of a ketone to form an enolate, which is then trapped with a silyl halide, most commonly trimethylsilyl chloride (TMSCl). wikipedia.org The choice of base is critical for controlling the regioselectivity of the deprotonation of unsymmetrical ketones, yielding either the kinetic or thermodynamic silyl enol ether. wikipedia.org

While bases like LDA are frequently used to form kinetic enolates, recent research has focused on more atom-efficient and accessible bases. thieme-connect.com Di-tert-butylmagnesium (t-Bu₂Mg) has emerged as a highly reactive, non-nucleophilic, and non-reductive carbon-centered base for the deprotonation of a range of ketones. researchgate.netthieme-connect.com Significantly, this reagent can be conveniently generated in situ from tert-butylmagnesium chloride. researchgate.netthieme-connect.com This one-pot protocol offers improved atom-efficiency over traditionally employed bases. thieme-connect.com

The process involves the reaction of the ketone with the magnesium base, followed by the addition of TMSCl. This method has been shown to be effective for a variety of ketones, including cyclic and acyclic substrates, to produce the corresponding silyl enol ethers in good yields. thieme-connect.comrsc.org

Table 1: Examples of Silyl Enol Ether Synthesis using in situ generated Di-tert-butylmagnesium

Ketone SubstrateSilyl Enol Ether ProductYield (%)Reference
Cyclohexanone1-Trimethylsilyloxycyclohexene90 thieme-connect.com
4-tert-Butylcyclohexanone4-tert-Butyl-1-trimethylsilyloxycyclohexene- rsc.org
Propiophenone1-Phenyl-1-trimethylsilyloxyprop-1-ene- thieme-connect.com
α-Tetralone(3,4-Dihydro-1-naphthyloxy)trimethylsilane- thieme-connect.com

Complex Formation and Derivatization

This compound is not only used directly but also serves as a starting material for the synthesis of more complex and highly reactive organometallic reagents. These derivatives often exhibit unique reactivity profiles, enabling transformations that are difficult to achieve with the parent Grignard reagent.

Formation of Bimetallic Magnesium-Zinc (B8626133) Species

The reaction of Grignard reagents with zinc salts is a common method for preparing organozinc compounds. However, the reaction between tert-butylmagnesium chloride and zinc chloride (ZnCl₂) has been shown to be more complex than a simple metathesis. nih.gov Studies have revealed the formation of bimetallic magnesium-zinc hybrid species. nih.gov

When equimolar amounts of t-BuMgCl and ZnCl₂ are reacted in THF, an unexpected mixed magnesium-zinc complex, [(THF)₄Mg(μ-Cl)₂Zn(tBu)(Cl)], is formed. nih.gov This compound can be described as a magnesium zincate with a contacted ion-pair structure. nih.gov In addition to this species, a co-product, the solvent-separated mixed magnesium-zinc chloride complex [{Mg(THF)₆}²⁺{Zn₂Cl₆}²⁻], has also been identified. nih.gov

When an excess of the Grignard reagent (3 equivalents) is used, a different species, the solvent-separated magnesium trialkylzincate [{Mg₂Cl₃(THF)₆}⁺{Zn(tBu)₃}⁻], is obtained. nih.gov This complex is considered a model for the active species in organic transformations catalyzed by ZnCl₂ with Grignard reagents. nih.gov These findings highlight that the reactivity often attributed to organozinc reagents prepared in this manner may actually be due to these mixed-metal Mg-Zn species. nih.gov This has significant implications for understanding the mechanisms of zinc-catalyzed cross-coupling reactions. researchgate.netrsc.org

Synthesis of Organomagnesium Hydrides

Organomagnesium hydrides (RMgH) are valuable reagents, but their synthesis can be challenging. Traditional routes, such as the redistribution of dialkylmagnesium compounds with magnesium hydride, have met with limited success. gatech.edu However, recent studies have demonstrated a straightforward synthesis of a cationic organomagnesium hydride through the metathesis of a butylmagnesium cation with a silane (B1218182). rsc.org

Specifically, the cationic butylmagnesium complex [(pmdta)Mg(nBu)]⁺ (where pmdta is pentamethyldiethylenetriamine), is synthesized from di-n-butylmagnesium. rsc.org This butylmagnesium cation reacts instantaneously with phenylsilane (B129415) (PhSiH₃) to yield the corresponding hydridomagnesium cation, [(pmdta)MgH]⁺. rsc.org This reaction represents a clean and efficient method for generating a magnesium hydride species from a butylmagnesium precursor under mild conditions. rsc.org The resulting hydride can participate in further reactions, demonstrating the utility of butylmagnesium compounds as precursors to reactive hydride reagents.

Preparation of Lithium Tributylmagnesate Complexes

The reactivity of Grignard reagents can be significantly enhanced by forming "ate" complexes. The reaction of this compound with n-butyllithium (n-BuLi) yields lithium tributylmagnesate (n-Bu₃MgLi). smolecule.comsigmaaldrich.com This magnesate complex exhibits enhanced nucleophilicity and is a highly effective reagent for various transformations. smolecule.comgoogle.com

A key application of lithium tributylmagnesate is in performing bromine-magnesium exchange reactions, particularly on dibromoarenes where selective mono-substitution is desired. thieme-connect.deresearchgate.net The n-Bu₃MgLi complex, readily prepared by mixing n-BuMgCl and n-BuLi (often in a 1:2 ratio), can achieve selective mono-bromine-magnesium exchange under non-cryogenic conditions (e.g., -10 °C). thieme-connect.deresearchgate.net This provides a stable magnesate intermediate that can be trapped with various electrophiles, such as dimethylformamide (DMF), to yield the corresponding monosubstituted product in excellent yields. thieme-connect.deresearchgate.net This method bypasses the limitations of traditional Grignard reactions and provides precise stoichiometric control. smolecule.com

Analytical and Characterization Techniques for Butylmagnesium Chloride Systems

Spectroscopic Methods

Spectroscopic techniques are fundamental in elucidating the molecular structure and bonding within Butylmagnesium chloride systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the electronic environment of the butyl group.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows characteristic signals for the protons on the butyl chain. smolecule.com The high polarity of the carbon-magnesium bond induces a significant upfield shift for the α-protons (on the carbon directly bonded to Mg) compared to the parent alkane, reflecting the increased electron density on this carbon. smolecule.com The chemical shifts are sensitive to the solvent, concentration, and temperature, which affect the Schlenk equilibrium.

¹³C NMR Spectroscopy: ¹³C NMR provides more direct insight into the carbon skeleton. The carbon atom (Cα) directly bonded to the magnesium atom experiences a notable downfield shift compared to its position in corresponding neutral alkyl compounds, typically appearing in the 10-50 ppm range. smolecule.com This shift reflects the electron-rich character of the Cα center. smolecule.com A 1988 study on alkylmagnesium derivatives in diethyl ether (Et₂O) provided specific chemical shift data for n-butylmagnesium chloride. researchgate.net

Table 1: ¹³C NMR Chemical Shift Data for n-Butylmagnesium chloride in Et₂O. researchgate.net
Carbon AtomChemical Shift (δ, ppm)
Cα (CH₂-Mg)10.4
Cβ (CH₂-Cα)34.4
Cγ (CH₂-Cβ)27.0
Cδ (CH₃-Cγ)14.0

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups and monitor the formation of Grignard reagents. The infrared spectrum of this compound in a solvent like tetrahydrofuran (B95107) (THF) displays distinct absorption bands that differentiate it from the starting material, 1-chlorobutane (B31608). chemrxiv.org The technique can be used in situ to track the consumption of the alkyl halide, confirming the initiation and progression of the Grignard reaction. scispace.com

Key vibrational modes observed in the FTIR spectrum include:

C-H Stretching: Strong absorptions corresponding to the carbon-hydrogen stretching vibrations of the butyl group's methyl (CH₃) and methylene (B1212753) (CH₂) groups are prominent. smolecule.com

Skeletal Vibrations: The fingerprint region of the spectrum contains medium-intensity absorptions from the skeletal vibrations of the butyl chain. smolecule.com

Table 2: Characteristic FTIR Absorption Bands for n-Butylmagnesium chloride in THF. smolecule.com
Wavenumber (cm⁻¹)AssignmentIntensity
1465Methylene (CH₂) C-H vibrationsStrong
1450Methyl (CH₃) C-H vibrationsStrong
1375Methyl (CH₃) C-H vibrationsStrong
800-1200Butyl chain skeletal vibrationsMedium

Direct analysis of this compound by mass spectrometry is challenging due to its high reactivity and low volatility. However, MS is employed as a powerful detection method in conjunction with other techniques, particularly for quantitative analysis following a chemical reaction. A notable application involves the stoichiometric reaction of this compound with deuterated water (D₂O) to generate deuterated butane (B89635) (C₄H₉D). nih.gov This in-situ generation of a labeled internal standard allows for precise quantification of butane in forensic toxicology using headspace-gas chromatography-mass spectrometry (HS-GC/MS). nih.gov This method overcomes the difficulty of handling gaseous standards for calibration. nih.govaip.org

Fourier Transform Infrared (FTIR) Spectroscopy

Diffraction Techniques

X-ray Diffraction (XRD) is an indispensable technique for determining the solid-state structure of crystalline materials and studying phase transitions. Powder X-ray Diffraction (PXRD) is particularly useful for analyzing the various solid species that can be present in this compound systems.

Research on the synthesis of di-n-butylmagnesium from anhydrous magnesium chloride and n-butyllithium utilizes PXRD to characterize the reaction intermediates and products. researchgate.net These studies confirm that the Schlenk equilibrium, involving n-butylmagnesium chloride (nBuMgCl), is operative during the synthesis. researchgate.net Furthermore, in-situ XRD coupled with mass spectrometry has been used to understand the thermal decomposition of related organomagnesium compounds like di-butyl magnesium. osti.gov In these experiments, XRD patterns are collected as the sample is heated, allowing for the identification of crystalline phases at different temperatures. osti.gov For instance, the decomposition of di-butyl magnesium first yields magnesium hydride (MgH₂) and subsequently magnesium metal (Mg), with each phase having a distinct and identifiable diffraction pattern. osti.gov

Studies on magnesium chloride itself have shown that it undergoes pressure-induced phase transitions, for example, from a rhombohedral to a hexagonal structure at 0.7 GPa, highlighting the structural flexibility of magnesium-chloride frameworks. smolecule.com

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information on the thermal stability and phase transitions of materials as a function of temperature. Due to the pyrophoric nature of this compound, these analyses must be conducted in an air-free environment. osti.gov

While specific thermal analysis data for pure this compound is scarce, studies on the closely related di-butyl magnesium (MgBu₂) offer significant insight into the expected thermal behavior. TGA-DSC analysis reveals the decomposition mechanism and associated energetics. For di-butyl magnesium, decomposition occurs in distinct steps: first, the release of butene to form magnesium hydride (MgH₂), followed by the decomposition of MgH₂ to magnesium metal (Mg) with the release of hydrogen gas at higher temperatures. osti.gov

Table 3: Thermal Decomposition Stages of di-n-butyl magnesium (as an analog for this compound systems). osti.gov
Decomposition StageProduct(s)Approximate Temperature Range (°C)Technique
MgBu₂ → MgH₂ + ButeneMagnesium HydrideBegins ~250In-situ XRD, RGA
MgH₂ → Mg + H₂Magnesium MetalBegins ~384In-situ XRD, RGA

Data from in-situ XRD coupled with Residual Gas Analysis (RGA), a form of mass spectrometry.

These analytical methods collectively provide a comprehensive understanding of this compound, from its fundamental molecular structure and bonding to its bulk properties and thermal stability.

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is instrumental in determining the thermal stability and decomposition profile of materials. For organomagnesium compounds like this compound, TGA can provide insights into their decomposition pathways and the composition of solvated complexes. etamu.edu

The thermal decomposition of this compound, particularly when in solution with ethers like tetrahydrofuran (THF) or diethyl ether, involves multiple stages. The initial weight loss observed in a TGA scan typically corresponds to the desolvation of the Grignard reagent, where the coordinated solvent molecules are driven off. Subsequent weight loss at higher temperatures is attributed to the decomposition of the this compound itself. osti.gov The decomposition products can include magnesium hydride, magnesium metal, and various gaseous hydrocarbons. portlandcleanair.orgfishersci.com

In studies of related di-n-butylmagnesium, TGA, coupled with techniques like mass spectrometry (MS) to analyze the evolved gases, has been used to elucidate the decomposition mechanism. For instance, the decomposition of di-n-butylmagnesium to magnesium hydride (MgH₂) occurs at around 250°C, with a further transformation to magnesium metal near 384°C. osti.gov While specific TGA curves for pure this compound are not extensively published, the thermal behavior is expected to follow a similar pattern of desolvation followed by decomposition. The presence of chloride would influence the specific temperatures and products of decomposition.

Table 1: Illustrative TGA Data for a Related Organomagnesium Compound (Di-n-butylmagnesium)

Temperature Range (°C)EventMass Loss (%)Evolved Species (from coupled MS)
50 - 200DesolvationVariableSolvent (e.g., THF)
200 - 300Decomposition to Hydride~50%Butene, Hydrogen
350 - 450Decomposition of Hydride~2-3%Hydrogen

Note: This table is based on findings for di-butylmagnesium and serves as an illustrative example of the type of data obtained from TGA. Specific values for this compound may vary.

Electrochemical and Conductivity Measurements

Electrochemical and conductivity measurements are vital for understanding the solution behavior of this compound, especially in the context of its use in electrochemical applications such as non-aqueous batteries. This compound in solvents like tetrahydrofuran (THF) serves as an electrolyte, and its ionic conductivity is a key performance parameter. ect-journal.kzect-journal.kz

The conductivity of a Grignard solution is dependent on the concentration and the nature of the ionic species present, which are governed by the complex Schlenk equilibrium. researchgate.net This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

Conductivity measurements can be used to probe the Schlenk equilibrium and to assess the suitability of a particular Grignard solution as an electrolyte. The values are typically in the range of milliSiemens per centimeter (mS/cm) and are influenced by the solvent, concentration, and temperature.

Table 2: Representative Electrochemical Data for this compound Systems

ParameterSystemTypical Value/ObservationReference
ApplicationElectrolyte ComponentUsed in non-aqueous magnesium batteries. ect-journal.kzect-journal.kz
FunctionElectrode StabilizationPrevents passivation of Mg electrode surface. sigmaaldrich.com
ReversibilityMg Deposition/DissolutionReversible behavior observed in ethereal solutions. researchgate.net
Ionic SpeciesSchlenk EquilibriumSolution contains BuMgCl, Bu₂Mg, and MgCl₂. researchgate.net

Chromatographic Methods (e.g., Gas Chromatography)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. While Grignard reagents themselves are generally not suitable for direct GC analysis due to their reactivity and low volatility, GC is extensively used to analyze the products of reactions involving this compound. ed.govacs.org

A common application is to quench a sample of the Grignard reagent with a suitable proton source (like water or acid) to produce butane, which can then be quantified by GC. This method allows for the determination of the concentration of the active Grignard reagent. orgsyn.org

Furthermore, GC-MS is invaluable for monitoring the progress of a Grignard reaction. Aliquots can be taken from the reaction mixture at different times, quenched, and analyzed to identify intermediates, byproducts, and the final product. acs.orgresearchgate.net This provides detailed mechanistic insights and helps in optimizing reaction conditions.

In a different application, this compound is used as a derivatizing agent to make other non-volatile compounds suitable for GC analysis. For instance, it has been used to alkylate organolead compounds in water samples, converting them into more volatile forms that can be readily analyzed by GC coupled with an atomic emission detector (GC-AED). nih.gov

Table 3: Applications of Gas Chromatography in this compound Systems

ApplicationDescriptionAnalyte(s)Reference
Concentration AssayQuenching of BuMgCl followed by GC analysis of the resulting alkane.n-Butane orgsyn.org
Reaction MonitoringAnalysis of quenched reaction aliquots to track reactants, intermediates, and products.Substrates, Intermediates, Products acs.orgresearchgate.net
Derivatization AgentAlkylation of organometallic compounds to increase their volatility for GC analysis.Organolead compounds nih.gov
Isotope Labeling StudiesIn-situ generation of deuterated butane (C₄H₉D) by reacting BuMgCl with D₂O for use as an internal standard in GC-MS.Butane, C₄H₉D nih.govsigmaaldrich.com

Titration Methods for Concentration Determination

Titration is the most common and practical method for determining the concentration of active Grignard reagents like this compound. kiku.dk Since Grignard solutions can degrade over time through reaction with moisture or air, it is standard practice to titrate them before use. Several effective titration methods have been developed.

One of the most widely used methods is the Watson-Eastham titration. researchgate.nettandfonline.com This method involves the use of a colorimetric indicator, such as 1,10-phenanthroline. The Grignard reagent is titrated with a standardized solution of a secondary alcohol, typically sec-butanol, in an anhydrous solvent like xylene or THF. tandfonline.comscribd.com The Grignard reagent forms a colored complex (often violet or burgundy) with the indicator. At the endpoint, when all the active Grignard reagent has been consumed by the alcohol, the colored complex disappears, providing a sharp and easily detectable endpoint. kiku.dktandfonline.com

To overcome the need for preparing and standardizing a volatile and hygroscopic sec-butanol solution, a more convenient method using a stable, solid alcohol like menthol (B31143) has been developed. kiku.dktandfonline.com In this procedure, a known weight of menthol is dissolved in dry THF with the indicator, and the Grignard solution is used as the titrant until the persistent color of the complex appears. kiku.dk

Other indicators, such as N-phenyl-1-naphthylamine, and other titrants, like diphenylacetic acid, have also been employed. researchgate.nettandfonline.com With diphenylacetic acid, the endpoint is indicated by the appearance of a yellow color after all the Grignard reagent has been consumed. researchgate.net A simple acid-base back-titration can also be performed, where the Grignard solution is added to a known excess of acid, and the remaining acid is then titrated with a standard base. orgsyn.org

Table 4: Common Titration Methods for this compound

MethodTitrantIndicatorEndpoint ObservationReference
Watson-Easthamsec-Butanol1,10-PhenanthrolineDisappearance of violet/burgundy color researchgate.nettandfonline.com
Modified Watson-EasthamThis compound solution1,10-PhenanthrolineAppearance of persistent violet/burgundy color kiku.dktandfonline.com
Diphenylacetic Acid TitrationThis compound solutionDiphenylacetic acid (self-indicating)Appearance of a persistent yellow color researchgate.net
Back-TitrationStandard HCl (excess), then Standard BaseStandard acid-base indicatorColor change of indicator orgsyn.org

Theoretical and Computational Studies of Butylmagnesium Chloride

Quantum Chemical Simulations

Quantum chemical simulations, which solve the fundamental equations of quantum mechanics for a given molecular system, offer a powerful lens through which to view the behavior of butylmagnesium chloride. These simulations can predict structures, energies, and electronic properties with high accuracy.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying Grignard reagents due to its favorable balance of accuracy and computational cost. DFT calculations have been instrumental in understanding the electronic structure, bonding, and reaction pathways of this compound and its analogs. smolecule.com Calculations using the B3LYP functional, for example, show that the magnesium-carbon bond in this compound possesses significant covalent character. smolecule.com

DFT calculations have been pivotal in mapping out the potential energy surfaces for reactions involving Grignard reagents. These studies help to distinguish between proposed mechanisms, such as polar (concerted) versus single-electron transfer (SET) pathways. For instance, while most additions to aldehydes and simple ketones are believed to follow a two-electron, concerted pathway, the reaction of tert-butylmagnesium chloride with phenyl ketones has been identified as a case where the SET mechanism is dominant. nih.gov This highlights how the steric bulk and electronic properties of both the Grignard reagent and the substrate dictate the reaction course.

Kinetic studies of the reaction between this compound and tetraethoxysilane, supported by computational modeling, established a mechanism involving the replacement of a donor solvent molecule at the magnesium center by the silane (B1218182). This is followed by a rearrangement of the resulting complex into products via a four-center transition state. ut.ee DFT has also been used to investigate reactions with carbonyl compounds, revealing that dimeric Grignard reagents can be more reactive than monomeric species. researchgate.net A proposed mechanism involves the coordination of the carbonyl to one magnesium atom in the dimer, followed by the attack of the alkyl group from the adjacent magnesium atom. researchgate.net

The solvent is not a mere spectator in Grignard chemistry; it is an active participant that coordinates to the magnesium center, influencing aggregation states and reactivity. DFT calculations, often using a "supermolecule" approach where explicit solvent molecules are included in the calculation, have provided detailed pictures of solvation. Studies on model systems like methylmagnesium chloride in tetrahydrofuran (B95107) (THF) show that the magnesium center can be coordinated by two to four THF molecules. researchgate.net The energy differences between these various solvated species are often small, indicating a dynamic equilibrium. researchgate.net

The binding of solvent molecules is crucial for the thermodynamics of the Schlenk equilibrium. DFT calculations have quantified the stabilization gained from solvation. For example, in a study of thiophene (B33073) Grignard reagents, the binding of the first THF molecule provided a stabilization (ΔGbind) of -10.9 to -17.8 kcal/mol, with the second THF adding another -8.7 to -9.4 kcal/mol of stabilization. This demonstrates the strong driving force for solvation and explains why Grignard reagents are typically used in ethereal solvents.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for studying reaction pathways. These methods can be more computationally demanding but are valuable for benchmarking and for systems where DFT may have limitations.

Studies using the RISM-MP2 method (Reference Interaction Site Model combined with MP2) to investigate the reaction of Grignard reagents with acetone (B3395972) in diethyl ether have suggested that the reaction proceeds preferentially through a linear dimeric reaction path rather than a monomeric one. researchgate.net The calculated energy barrier for the monomeric path was found to be significantly higher, indicating that aggregation plays a key role in the reactivity. researchgate.net Ab initio molecular orbital calculations have also been crucial in understanding the thermodynamics of the Schlenk equilibrium, corroborating experimental findings that the position of the equilibrium is influenced by the solvent, alkyl group, and halide.

Density Functional Theory (DFT) Calculations

Investigation of Reaction Mechanisms and Transition States

Molecular Modeling and Dynamics

While quantum chemical calculations provide static pictures of molecules and transition states, molecular dynamics (MD) simulations offer a view of their behavior over time. Ab initio molecular dynamics (AIMD), where forces are calculated "on the fly" using quantum mechanics (typically DFT), is particularly powerful for studying complex, reactive systems like this compound in solution.

AIMD simulations of methylmagnesium chloride in THF have provided unprecedented insight into the Schlenk equilibrium. researchgate.net These simulations show that the reaction proceeds through the formation of chlorine-bridged dinuclear species. researchgate.net Crucially, the dynamics of the solvent molecules are key to driving the mechanism. The exchange of ligands and the dissociation of products are facilitated by the dynamic exchange of solvent molecules in the magnesium coordination sphere, often requiring the formation of less stable, asymmetrically solvated intermediates to lower the energy barriers for reaction steps. smolecule.comresearchgate.net These simulations reveal a fluid and constantly evolving system where monomeric and dimeric species coexist and interconvert, with solvent exchange happening rapidly on the simulation timescale. smolecule.com

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a reactant with its observed reactivity. Such models are valuable for predicting reaction rates and for understanding the underlying factors that control reactivity.

For Grignard reagents, QSRR analyses have been performed to understand their reactions with substrates like alkoxysilanes. ut.ee In a study involving n-butylmagnesium chloride, the reaction mechanism was determined to proceed through a four-center transition state. ut.ee QSRR models can be developed by correlating calculated properties of the reactants and transition states (such as energies, charges, or orbital energies) with experimentally measured kinetic data. These relationships can then be used to estimate activation energies for related reactions, providing a powerful predictive tool for synthesis and process optimization. jst.go.jp

Industrial and Large Scale Applications of Butylmagnesium Chloride Academic Perspective

Use as an Intermediate in Fine Chemical Synthesis

The versatility of butylmagnesium chloride makes it an indispensable intermediate in the synthesis of a wide array of fine chemicals. chempoint.com Its application spans across pharmaceuticals, agrochemicals, and various specialty chemicals, where it facilitates the construction of complex molecular architectures. lookchem.comchemicalbook.commyskinrecipes.com

In the pharmaceutical industry, this compound is employed in the synthesis of complex organic molecules that form the backbone of various therapeutic agents. chemicalbook.commyskinrecipes.comguidechem.com It participates in crucial carbon-carbon bond-forming reactions, which are fundamental to building the intricate structures of active pharmaceutical ingredients (APIs). For instance, derivatives of this compound, such as tert-butylmagnesium chloride, are used as intermediates in the synthesis of antifungal drugs and other pharmaceutical compounds. guidechem.com The reagent's ability to react with a variety of electrophiles allows for the introduction of butyl groups and the subsequent elaboration of the molecular framework. One notable application is in the preparation of chiral intermediates, which are essential for producing enantiomerically pure drugs. acs.org

A specific example involves the synthesis of tert-butanesulfinamide, a key chiral auxiliary. In a large-scale process, tert-butylmagnesium chloride is reacted with a chiral sulfinyl transfer agent to selectively cleave a sulfur-nitrogen bond, affording a chiral sulfinate intermediate with high diastereoselectivity. acs.org This intermediate is then further transformed to yield the desired enantiopure product. acs.org

Pharmaceutical Application Role of this compound Example Intermediate/Product
Antifungal Drug SynthesisIntermediate in the synthesis of the API.m-trifluoromethylacetophenone
Chiral Auxiliary SynthesisReagent for stereoselective bond cleavage.tert-Butanesulfinamide
General Organic SynthesisBuilding block for complex molecules.Various pharmaceutical intermediates

The synthesis of modern agrochemicals, including herbicides, insecticides, and fungicides, often relies on the strategic use of Grignard reagents like this compound. chemicalbook.commyskinrecipes.com It serves as a key building block for creating the carbon skeletons of these agriculturally significant compounds. lookchem.com For example, tert-butylmagnesium chloride is an important intermediate in the production of trifloxystrobin, a widely used fungicide. guidechem.com The reaction pathways often involve the addition of the butyl group to a carbonyl compound or a displacement reaction to form a more complex intermediate. The precise and controlled nature of Grignard reactions is essential for achieving the high yields and purity required for agrochemical products. myskinrecipes.com

Agrochemical Application Role of this compound Example Product
Fungicide SynthesisIntermediate in the synthesis of the active ingredient.Trifloxystrobin
General Agrochemical SynthesisBuilding block for complex organic molecules.Various agrochemical intermediates

This compound is also a key player in the synthesis of a variety of specialty chemicals, which have diverse industrial applications. chempoint.com These include materials for the electronics industry, polymers, and other high-value chemical products. myskinrecipes.com One significant application is in the production of organosilicon compounds. For instance, sec-butylmagnesium chloride is reacted with tetrachlorosilane (B154696) and alcohols to produce alkoxytrichlorosilanes. lookchem.com These compounds are important precursors for silicone materials. lookchem.com Additionally, tert-butylmagnesium chloride is used to prepare tert-butyldimethylsilyl chloride (TBDMSCl), a widely used protecting group in organic synthesis, by reacting it with dimethyldichlorosilane. guidechem.com

Specialty Chemical Application Role of this compound Example Product
Silicone PrecursorsReagent for the synthesis of alkoxytrichlorosilanes.Alkoxytrichlorosilanes
Protecting Group SynthesisReagent for the synthesis of silyl (B83357) chlorides.tert-Butyldimethylsilyl chloride (TBDMSCl)
PolymerizationInitiator or reagent in polymerization processes.Specialized polymers

Agrochemicals

Process Development and Optimization for Industrial Scale

The transition from laboratory-scale synthesis to industrial production of this compound and its subsequent use presents a unique set of challenges and safety considerations that require careful management and process optimization.

Scaling up the production of this compound is fraught with challenges, primarily due to the highly exothermic nature of the Grignard reaction. smolecule.com Maintaining precise temperature control is critical to prevent runaway reactions, which can lead to reduced yields, product degradation, and significant safety hazards. On a large scale, heat dissipation becomes a major engineering problem. smolecule.com

Another challenge lies in managing the physical state of the reaction mixture. The formation of thick slurries, particularly in the synthesis of related reagents, can cause severe agitation problems, hindering efficient mixing and heat transfer. acs.orgacs.org Furthermore, ensuring the purity of the final product on an industrial scale requires rigorous control over raw material quality and reaction conditions to minimize the formation of byproducts. acs.org The presence of impurities can adversely affect the performance of the Grignard reagent in subsequent synthetic steps.

Continuous flow reactors offer a promising solution to many of these scalability issues. smolecule.com They provide superior heat management through a high surface-area-to-volume ratio and allow for precise control over reaction parameters, leading to improved safety and consistency. smolecule.com

The industrial use of this compound necessitates stringent safety protocols due to its hazardous properties. nih.gov It is a highly flammable and pyrophoric substance, meaning it can ignite spontaneously in air. nih.gov Furthermore, it reacts violently with water, releasing flammable gases that can also ignite spontaneously. nih.govfishersci.com

Key safety measures include:

Inert Atmosphere: All handling and reactions must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture. portlandcleanair.org

Ventilation and Containment: Operations should be carried out in well-ventilated areas, often within specialized containment systems like glove boxes or fume hoods, to prevent the buildup of flammable vapors and to protect personnel from exposure. portlandcleanair.orgchemicalbook.com

Personal Protective Equipment (PPE): Workers must wear appropriate PPE, including fire-resistant clothing, chemical-impermeable gloves, and safety goggles or face shields. fishersci.comchemicalbook.com

Grounding and Bonding: Equipment must be properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source. chemicalbook.comapolloscientific.co.uk

Emergency Preparedness: Readily accessible fire suppression systems, typically using dry chemical powders, and emergency response plans are essential. chemicalbook.com Personnel must be trained in the safe handling of pyrophoric and water-reactive materials. portlandcleanair.org

Waste Disposal: Waste containing this compound must be handled and disposed of according to strict regulations to prevent environmental contamination and accidents. apolloscientific.co.uk

The following table summarizes the key hazards and corresponding safety precautions:

Hazard GHS Classification Safety Precaution
FlammabilityH225: Highly flammable liquid and vaporKeep away from heat, sparks, open flames, and hot surfaces. fishersci.comchemicalbook.com
PyrophoricityH250: Catches fire spontaneously if exposed to airHandle and store under an inert gas. apolloscientific.co.ukottokemi.com
Water ReactivityH260: In contact with water releases flammable gases which may ignite spontaneouslyKeep away from any possible contact with water. nih.govchemicalbook.com
CorrosivityH314: Causes severe skin burns and eye damageWear protective gloves, protective clothing, and eye/face protection. nih.govchemicalbook.com

Challenges in Large-Scale Production

Integration with Sustainable Chemical Processes

The integration of this compound into sustainable chemical processes is a focal point of academic research, driven by the principles of green chemistry and process intensification. mdpi.comepfl.ch These initiatives aim to enhance reaction efficiency, minimize environmental impact, and improve safety, particularly in large-scale industrial applications. The inherent reactivity and exothermicity of Grignard reactions necessitate advanced process control, making them ideal candidates for modern sustainable technologies like continuous flow chemistry. mt.commt.com

The primary avenues for integrating this compound into sustainable frameworks involve the adoption of process intensification technologies, the use of renewable or bio-based feedstocks, and the design of synthetic routes with high atom economy.

Process Intensification and Flow Chemistry

Process intensification refers to the development of more compact, safer, and more energy-efficient manufacturing methods. mdpi.com For Grignard reagents like this compound, the shift from traditional batch processing to continuous flow chemistry is a significant step towards sustainability. mt.com Continuous flow reactors offer superior control over critical process parameters such as temperature, pressure, and mixing, due to their high surface-area-to-volume ratio. mt.comresearchgate.net This enhanced control directly translates into several green chemistry benefits:

Improved Safety: The small internal volume of flow reactors minimizes the amount of reactive material present at any given time, significantly reducing the risks associated with the highly exothermic nature of Grignard reagent formation and subsequent reactions. mt.com

Enhanced Yield and Selectivity: Precise temperature and residence time control allows for the optimization of reaction conditions to favor the desired product and suppress the formation of byproducts, such as those from Wurtz coupling. researchgate.net Research has shown that continuous production processes can markedly improve the selectivity of Grignard reagent synthesis compared to semi-batch methods. researchgate.net

Reduced Waste and Energy Consumption: Higher yields and selectivity lead to a better Process Mass Intensity (PMI) and a lower E-Factor, key metrics in green chemistry. numberanalytics.commdpi.com Furthermore, the efficiency of flow systems can lead to energy savings of 40% to 90% compared to conventional batch setups. mdpi.com

The table below illustrates the documented advantages of continuous flow systems over batch processing for Grignard reactions, providing a clear case for their role in sustainable synthesis.

ParameterBatch ProcessContinuous Flow ProcessSustainability Advantage
Safety High risk of thermal runaway due to large reactant volume and poor heat transfer. mt.comLow reactor volume and superior heat transfer significantly mitigate exothermic risks. mt.commt.comInherently safer design.
Selectivity Lower selectivity, with side products like Wurtz coupling being common. researchgate.netHigh selectivity due to precise control of stoichiometry and temperature. researchgate.netReduced waste, easier purification.
Yield Often limited by side reactions and decomposition. researchgate.netHigher yields are achievable through optimized reaction conditions. mt.comresearchgate.netImproved resource efficiency.
Scalability Complex and often requires re-optimization.Simpler scale-up by extending operation time or parallelizing reactors ("numbering-up"). researchgate.netMore efficient process development.
Energy Use Substantial energy required for heating/cooling large vessels. mdpi.comSignificantly lower energy consumption due to smaller volumes and efficient heat exchange. mdpi.comReduced carbon footprint.

Applications in Green Synthetic Routes

Academic studies have demonstrated the application of this compound in synthetic pathways that align with green chemistry principles. One area of focus is the utilization of carbon dioxide (CO₂), a renewable C1 feedstock, for carboxylation reactions. For instance, the reaction of n-butylmagnesium bromide (a closely related reagent) with CO₂ generated in-situ has been successfully carried out in custom 3D-printed reactors to synthesize valeric acid, showcasing a method for valorizing CO₂. mdpi.com

Furthermore, the development of highly efficient catalytic processes that use Grignard reagents contributes to sustainability. Iron-catalyzed cross-coupling reactions, for example, provide a more environmentally benign alternative to palladium-catalyzed systems for certain transformations. smolecule.com The use of this compound in such reactions aligns with the green chemistry goal of replacing hazardous or precious materials with more abundant and less toxic alternatives.

Research into the synthesis of complex molecules from bio-based feedstocks is another critical area. Terpenes, such as β-myrcene, are naturally occurring hydrocarbons that serve as renewable starting materials for polymers and fine chemicals. researchgate.net While direct polymerization is common, the functionalization of such bio-based building blocks using versatile reagents like this compound represents a promising strategy for creating high-value, sustainable products.

The following table summarizes selected research findings where this compound or its direct analogues have been used in processes with enhanced sustainability features.

ReactionReagentsProcess TypeKey Findings & Sustainable AspectReference
Monosubstitution of Dialkoxysilanes Vinyl magnesium chloride, DiethoxydimethylsilaneContinuous FlowAchieved 97.9% yield and 99.5% selectivity; demonstrates high efficiency and waste minimization. researchgate.net
Grignard Reagent Formation Benzyl chloride, MgContinuous Flow vs. Semi-BatchSelectivity increased from 82% (batch) to 98% (flow), significantly reducing Wurtz byproduct. researchgate.net
Carboxylation n-Butylmagnesium bromide, CO₂ (in-situ generated)Batch (in 3D-printed reactor)Successful utilization of CO₂ as a C1 feedstock to produce valeric acid in high yield. mdpi.com
Selective Metal-Halogen Exchange n-Butylmagnesium chloride, 1,3,5-TribromobenzeneBatchHigh-yield (81%) synthesis of a key intermediate, demonstrating efficient C-C bond formation. orgsyn.org

Safety and Environmental Considerations in Butylmagnesium Chloride Research

Hazard Identification and Classification

Butylmagnesium chloride is classified as a hazardous substance due to its multiple reactive and toxicological properties. fishersci.comnih.gov According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents several significant hazards. nih.govnih.gov

Key hazard classifications for this compound include:

Flammable Liquids: It is a highly flammable liquid and vapor. nih.govnih.gov

Pyrophoric Solids/Liquids: It can catch fire spontaneously if exposed to air. nih.govnih.gov

Substances which, in contact with water, emit flammable gases: It reacts with water to release flammable gases that may ignite spontaneously. nih.govnih.gov

Skin Corrosion/Irritation: It causes severe skin burns and eye damage. nih.govnih.gov

Serious Eye Damage/Eye Irritation: It is noted to cause serious eye damage. nih.govnih.gov

Acute Toxicity (Oral): It is harmful if swallowed. fishersci.comangenechemical.com

Specific Target Organ Toxicity (Single Exposure): It may cause respiratory irritation. fishersci.comangenechemical.com

Carcinogenicity: It is suspected of causing cancer. fishersci.comtcichemicals.com

These classifications underscore the critical need for caution and adherence to safety protocols when working with this compound. The substance is often supplied as a solution in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, which also have their own hazard profiles, including high flammability and the potential to form explosive peroxides. fishersci.comfishersci.comcoleparmer.com

Interactive Table: GHS Hazard Statements for this compound

Hazard CodeDescriptionHazard Class
H225Highly flammable liquid and vapor. nih.govnih.govFlammable liquids
H250Catches fire spontaneously if exposed to air. nih.govnih.govPyrophoric liquids
H260In contact with water releases flammable gases which may ignite spontaneously. nih.govnih.govSubstances and mixtures which in contact with water, emit flammable gases
H314Causes severe skin burns and eye damage. nih.govnih.govSkin corrosion/irritation
H302Harmful if swallowed. angenechemical.comAcute toxicity, oral
H335May cause respiratory irritation. angenechemical.comSpecific target organ toxicity, single exposure
H351Suspected of causing cancer. tcichemicals.comCarcinogenicity

Emergency Procedures and Spill Management

In the event of a spill or accidental release, a well-defined emergency plan is crucial. chemicalbook.comportlandcleanair.org

Only trained personnel wearing appropriate PPE, including Level B protection with a self-contained breathing apparatus for major spills, should respond. portlandcleanair.org

The affected area should be evacuated and all ignition sources eliminated. chemicalbook.comportlandcleanair.org

For cleanup, the spill should be covered with a dry, inert absorbent material such as dry dolomite (B100054) or dry graphite. portlandcleanair.org Water should never be used. portlandcleanair.org

The collected material should be placed in a suitable, airtight container under an inert atmosphere for disposal. portlandcleanair.org

In case of personal exposure, immediate first aid is critical. For skin contact, flush the affected area with copious amounts of water for at least 20-30 minutes and seek immediate medical attention. portlandcleanair.org For eye contact, flush with water for a minimum of 30 minutes and seek immediate medical attention. portlandcleanair.org If inhaled, move the individual to fresh air. coleparmer.com

Environmental Impact and Disposal Considerations

The disposal of this compound and its reaction byproducts must be handled responsibly to minimize environmental impact. chemicalbook.com

Discharge of this compound into drains or the environment must be avoided. chemicalbook.com

Waste containing this reagent should not be mixed with incompatible materials. fgcu.edu

Unused or unwanted this compound must be carefully neutralized before disposal. brainly.com This can be achieved by slowly adding the reagent to a non-polar solvent like toluene (B28343), followed by the careful addition of an alcohol to safely quench it in a low-oxygen environment. Another method involves diluting the Grignard product with a solvent and then neutralizing it with a weak acid, such as acetic acid. brainly.com

Aqueous slurrying of the process waste with a weak acid to form a soluble solution is another method for industrial decontamination before disposal. google.com

All disposal procedures must comply with federal, state, and local regulations. portlandcleanair.org

Q & A

Q. How can computational chemistry complement experimental studies on this compound reactivity?

  • Methodological Answer :
  • DFT Calculations : Model transition states to predict regioselectivity in alkylation reactions.
  • MD Simulations : Study solvent effects on Mg coordination geometry.
  • Software Tools : Gaussian, ORCA, or CP2K for energy profiling; VMD for visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.